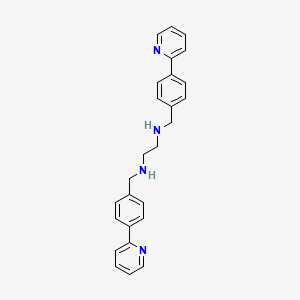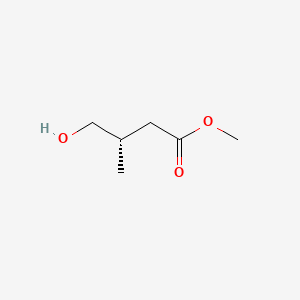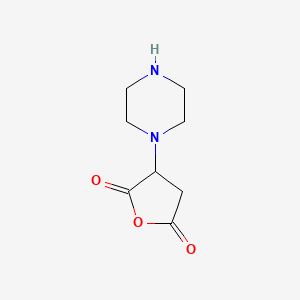
Tetranor-PGEM-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Tetranor-PGEM-d6 es la forma deuterada del tetranor-PGEM, que es un metabolito urinario principal de la prostaglandina E1 (PGE1) y la prostaglandina E2 (PGE2).
- Sirve como marcador urinario para la biosíntesis de PGE2 y se utiliza para controlar el metabolismo después de la infusión o inyección de PGE1 en aplicaciones farmacéuticas .
- La estructura química del compuesto incluye seis átomos de deuterio en las posiciones 13, 13’, 14, 14’, 15 y 15’ .
Aplicaciones Científicas De Investigación
- Tetranor-PGEM-d6 es valioso en la investigación relacionada con el metabolismo de PGE2, la inflamación y la función renal.
- Ayuda a cuantificar los niveles de tetranor-PGEM en muestras de orina, especialmente en pacientes con afecciones como la nefropatía diabética .
- Los investigadores estudian su farmacocinética y sus posibles efectos sobre el metabolismo de los fármacos .
Mecanismo De Acción
- El mecanismo exacto por el cual tetranor-PGEM-d6 ejerce sus efectos sigue siendo un área activa de investigación.
- Es probable que interactúe con los receptores de PGE2 o las vías de señalización descendentes, impactando las respuestas celulares.
Análisis Bioquímico
Biochemical Properties
Tetranor-PGEM-d6, like its non-deuterated counterpart, is involved in the biochemical reactions related to the metabolism of prostaglandins It interacts with various enzymes and proteins involved in these pathways
Cellular Effects
This compound is primarily used as an internal standard in research and does not have known direct effects on cells . Tetranor-PGEM, the compound it represents, has been associated with various cellular processes. For instance, urine levels of Tetranor-PGEM are increased in patients with diabetic nephropathy .
Temporal Effects in Laboratory Settings
It is known to be stable with a shelf life of at least 6 months when stored at -80°C .
Dosage Effects in Animal Models
There is currently no available data on the effects of this compound dosage in animal models, as it is primarily used as an internal standard for research purposes .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of prostaglandins
Métodos De Preparación
- Tetranor-PGEM-d6 se puede sintetizar mediante el etiquetado de deuterio del tetranor-PGEM.
- Las rutas de síntesis específicas y las condiciones de reacción no están ampliamente documentadas, pero la sustitución de deuterio se puede lograr utilizando reactivos o precursores deuterados.
Análisis De Reacciones Químicas
- Tetranor-PGEM-d6 probablemente experimenta reacciones similares a su contraparte no deuterada.
- Las reacciones comunes incluyen oxidación, reducción y sustitución.
- Los reactivos como los agentes oxidantes (por ejemplo, KMnO4), los agentes reductores (por ejemplo, LiAlH4) y los nucleófilos (por ejemplo, reactivos de Grignard) pueden estar involucrados.
- Los productos principales dependen de las condiciones de reacción específicas y los materiales de partida.
Comparación Con Compuestos Similares
- La singularidad de Tetranor-PGEM-d6 radica en su etiquetado de deuterio, que permite una cuantificación precisa.
- Los compuestos similares incluyen tetranor-PGEM (no deuterado) y otros metabolitos de prostaglandinas.
Propiedades
IUPAC Name |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAZCYLYLVCSNH-VFBFAAMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)

